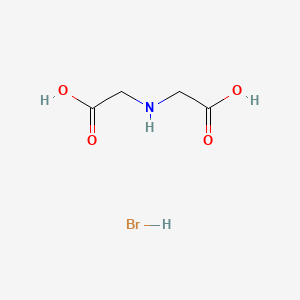
2-(Carboxymethylamino)acetic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethylamino)acetic acid;hydrobromide is a compound that belongs to the class of carboxylic acids Carboxylic acids are organic acids characterized by the presence of a carboxyl group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Carboxymethylamino)acetic acid;hydrobromide can be achieved through several synthetic routes. One common method involves the Hell-Volhard-Zelinsky reaction, which is used to brominate carboxylic acids at the alpha position. The reaction proceeds in four steps:
- Substitution of OH for Br to give an acyl bromide.
- Keto-enol tautomerism.
- Bromination of the enol.
- Hydrolysis of the acid bromide to give the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of red phosphorus and bromine is common in these processes to ensure efficient bromination and high yields .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethylamino)acetic acid;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the alpha position, due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The carboxyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and other products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phosphorus tribromide, and water. The reactions typically occur under acidic or basic conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include alpha-bromo carboxylic acids, alpha-amino acids, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-(Carboxymethylamino)acetic acid;hydrobromide has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-(Carboxymethylamino)acetic acid;hydrobromide involves several steps:
Formation of Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide.
Tautomerization: The acyl bromide undergoes keto-enol tautomerism to form the enol.
Bromination: The enol reacts with bromine to form the alpha-bromo carboxylic acid.
Hydrolysis: The alpha-bromo carboxylic acid undergoes hydrolysis to form the final product.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: A simple carboxylic acid with a similar structure but without the bromine atom.
Propionic Acid: Another carboxylic acid with a slightly longer carbon chain.
Benzoic Acid: A carboxylic acid with a benzene ring attached to the carboxyl group.
Uniqueness
2-(Carboxymethylamino)acetic acid;hydrobromide is unique due to the presence of the bromine atom at the alpha position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in organic synthesis and various industrial applications .
Properties
CAS No. |
50795-29-4 |
|---|---|
Molecular Formula |
C4H8BrNO4 |
Molecular Weight |
214.01 g/mol |
IUPAC Name |
2-(carboxymethylamino)acetic acid;hydrobromide |
InChI |
InChI=1S/C4H7NO4.BrH/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);1H |
InChI Key |
CYKPSDTVTMEKRH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NCC(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















